REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[F:16].[Br:17][C:18]1[CH:19]=[CH:20][C:21](=[O:24])[NH:22][CH:23]=1>C1COCC1>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][N:22]2[CH:23]=[C:18]([Br:17])[CH:19]=[CH:20][C:21]2=[O:24])=[C:10]([F:16])[CH:11]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(NC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 2 hours at room temperature and 17 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 70 g SiO2)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(CN2C(C=CC(=C2)Br)=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.1 mmol | |
AMOUNT: MASS | 2.87 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |